BenchChemオンラインストアへようこそ!

2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole

NAPE-PLD activation efferocytosis cardiometabolic disease

This specific benzothiazole-phenylsulfonyl-piperidine (BT-PSP) scaffold (CAS 605628-10-2) is critical for NAPE-PLD research. Structural variations drastically alter potency (EC50 0.30 to >10μM) and efficacy. Procure this exact minimal scaffold to ensure reproducible SAR campaigns, baseline negative control experiments, and target-specific efferocytosis assay validation without confounding FAAH inhibition.

Molecular Formula C18H18N2O2S2
Molecular Weight 358.47
CAS No. 605628-10-2
Cat. No. B2353723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole
CAS605628-10-2
Molecular FormulaC18H18N2O2S2
Molecular Weight358.47
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C18H18N2O2S2/c21-24(22,15-6-2-1-3-7-15)20-12-10-14(11-13-20)18-19-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2
InChIKeyMQHGQKONPHFFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole (CAS 605628-10-2) for NAPE-PLD Research and Drug Discovery Procurement


2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole (CAS 605628-10-2) is a benzothiazole-phenylsulfonyl-piperidine (BT-PSP) core scaffold compound. This heterocyclic building block features a 1,3-benzothiazole moiety linked to a piperidine ring that is N-substituted with a phenylsulfonyl group. It serves as a key intermediate and structural comparator for a series of benzothiazole phenylsulfonyl-piperidine carboxamides identified as activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), an enzyme implicated in efferocytosis and cardiometabolic disease [1]. The compound is commercially available from specialized chemical suppliers for research and development purposes.

Why 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole Cannot Be Interchanged with Other BT-PSP Analogs Without Activity Verification


Within the benzothiazole phenylsulfonyl-piperidine (BT-PSP) chemotype, minor structural variations result in profound differences in NAPE-PLD modulation. A comprehensive structure-activity relationship (SAR) study of 22 BT-PSP carboxamides revealed that NAPE-PLD activation potency (EC50) ranges from 0.30 μM to >10 μM, while maximal efficacy (Emax) varies from >2.0-fold to inactive (Emax <1.2) [1]. Key determinants include substitution patterns on both the benzothiazole ring and the phenylsulfonyl moiety, as well as the presence or absence of the carboxamide linker. Consequently, procurement of this specific scaffold is essential for well-controlled SAR studies, hit validation, or use as a defined negative control. Generic substitution with an alternative BT-PSP analog without confirmatory activity data risks invalidating experimental results and wasting research resources.

Quantitative Differentiation Evidence for 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole (CAS 605628-10-2) Against Closest BT-PSP Analogs


NAPE-PLD Activation Efficacy Compared to Potent Carboxamide Activators VU534 and VU533

The target compound, 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole, is the core scaffold that lacks the carboxamide linker and aromatic substitutions found in the potent NAPE-PLD activators VU534 and VU533. In a recombinant mouse Nape-pld biochemical assay, VU534 and VU533 exhibited EC50 values of 0.30 μM with Emax > 2.0-fold [1]. Based on the established SAR for this series, the absence of the carboxamide moiety and the 5,7-dimethyl substitution on the benzothiazole ring is expected to render the target compound significantly less potent or inactive as a NAPE-PLD activator [1]. This positions CAS 605628-10-2 as a valuable negative control or inactive scaffold comparator for medicinal chemistry optimization programs.

NAPE-PLD activation efferocytosis cardiometabolic disease

Comparison to Inactive BT-PSP Analog VU233 for Negative Control Applications

The target compound shares the core benzothiazole-phenylsulfonyl-piperidine scaffold with VU233, a BT-PSP carboxamide analog that was confirmed to be inactive as a NAPE-PLD activator (Emax < 1.2) and was subsequently utilized as a negative control in cellular and biochemical assays [1]. While direct comparative activity data for CAS 605628-10-2 is not available in the primary literature, its structural similarity to the inactive VU233 scaffold suggests it may serve a comparable role as an inactive comparator. Unlike VU233, CAS 605628-10-2 lacks the carboxamide group, offering a more minimalistic scaffold for assessing the contribution of this functional group to target engagement.

NAPE-PLD negative control SAR

Absence of Carboxamide Linker Differentiates from FAAH/sEH Dual Inhibitor Scaffolds

BT-PSP carboxamide analogs structurally related to VU534 have been reported as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). For example, compound 4-14, which shares the para-fluorophenylsulfonyl moiety with VU534, inhibited FAAH with an IC50 of 77 nM and sEH with an IC50 of 1300 nM [1]. In contrast, the target compound 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole lacks both the carboxamide linker and the fluorophenyl substitution, structural features that are likely critical for FAAH/sEH inhibitory activity. This structural distinction makes CAS 605628-10-2 a cleaner scaffold for probing NAPE-PLD-related biology without confounding off-target effects on the endocannabinoid catabolic pathway.

FAAH inhibition sEH inhibition off-target profiling

Commercial Availability and Purity Specifications for Research Procurement

2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole (CAS 605628-10-2) is commercially available from specialized chemical suppliers with certified purity specifications. According to vendor technical datasheets, the compound is offered at NLT 98% purity (HPLC), with molecular formula C18H18N2O2S2 and molecular weight 358.48 . The product complies with ISO certification standards and is suitable for global pharmaceutical R&D and quality control applications. While purity data does not constitute biological differentiation, the availability of a well-characterized, high-purity batch is essential for reproducible SAR studies and ensures that observed biological effects are attributable to the compound itself rather than impurities.

chemical procurement purity ISO certification

Optimal Research and Procurement Scenarios for 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole (CAS 605628-10-2)


Medicinal Chemistry SAR Studies for NAPE-PLD Activator Optimization

This compound serves as an ideal minimal scaffold for structure-activity relationship (SAR) campaigns aimed at optimizing NAPE-PLD activators. By using CAS 605628-10-2 as a baseline, medicinal chemists can systematically introduce carboxamide linkers, benzothiazole substitutions (e.g., 5,7-dimethyl), and phenylsulfonyl modifications (e.g., 4-fluoro) to map the structural determinants of NAPE-PLD activation potency and efficacy [1]. The compound's commercial availability at high purity supports reproducible synthetic derivatization and biological testing.

Negative Control Compound for NAPE-PLD Cellular and Biochemical Assays

Given its structural relationship to inactive BT-PSP analogs such as VU233, CAS 605628-10-2 is well-suited for use as a negative control in NAPE-PLD activation assays. Including this compound in efferocytosis studies with bone marrow-derived macrophages or HepG2 hepatocyte assays allows researchers to establish baseline NAPE-PLD activity and confirm that observed effects of active analogs (e.g., VU534, VU533) are target-specific [1]. This application is particularly valuable given the compound's lack of confounding FAAH inhibitory activity.

Chemical Probe for Dissecting NAPE-PLD vs. FAAH/sEH Pathway Contributions

The structural features of CAS 605628-10-2 (absence of carboxamide linker and fluorophenyl substitution) minimize off-target effects on FAAH and sEH, enzymes that modulate N-acylethanolamine levels independently of NAPE-PLD [1]. Researchers studying the intersection of endocannabinoid catabolism and NAPE-PLD-mediated efferocytosis can procure this compound to isolate NAPE-PLD-specific effects, avoiding the confounding elevation of NAE levels caused by FAAH inhibition that occurs with carboxamide-containing analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.